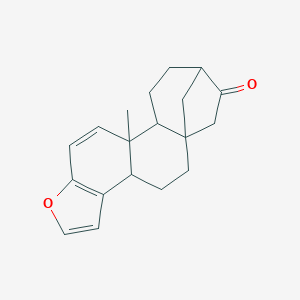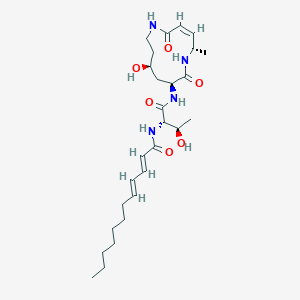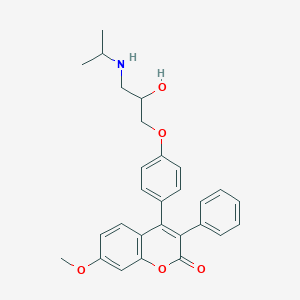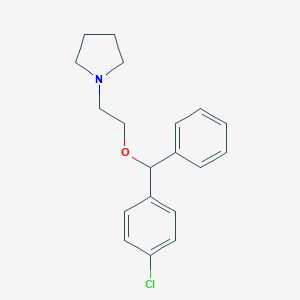
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine, also known as CPP or CPP-32, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis or programmed cell death. The inhibition of caspase-3 by CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cell death and related processes.
Mechanism Of Action
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine acts as a potent inhibitor of caspase-3 by binding to the active site of the enzyme. This binding prevents the cleavage of caspase-3 substrates, leading to the inhibition of apoptosis. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have other effects on cell signaling pathways, such as the inhibition of JNK and p38 MAPK pathways.
Biochemical And Physiological Effects
In addition to its role in apoptosis, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been shown to have various other biochemical and physiological effects. It has been shown to protect cells from oxidative stress, inhibit inflammation, and modulate calcium signaling. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have neuroprotective effects, protecting neurons from various insults such as ischemia and excitotoxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in lab experiments is its potent inhibition of caspase-3, which allows for the study of apoptosis and related processes. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, one limitation of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are many possible future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine. One direction is the study of the effects of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine on different cell types and in different disease models. Another direction is the development of new 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine analogs with improved potency and specificity for caspase-3 inhibition. Additionally, the use of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion
In conclusion, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a valuable tool for scientific research, particularly in the study of apoptosis and related processes. Its potent inhibition of caspase-3 and other effects on cell signaling pathways make it a versatile compound for investigating various diseases and physiological processes. While there are limitations to its use, the potential future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine are numerous and exciting.
Synthesis Methods
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be synthesized using a multi-step process, starting with the reaction of p-chlorobenzyl chloride with alpha-bromoethylamine hydrobromide to form the intermediate 2-(alpha-(p-chlorophenyl)benzyloxy)ethylamine. This intermediate is then reacted with pyrrolidine in the presence of a base catalyst to form 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine.
Scientific Research Applications
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been extensively used in scientific research to study apoptosis and related processes. It has been shown to inhibit caspase-3 activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This inhibition of caspase-3 has been used to investigate the role of apoptosis in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
properties
CAS RN |
102163-37-1 |
|---|---|
Product Name |
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine |
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
InChI Key |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
synonyms |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
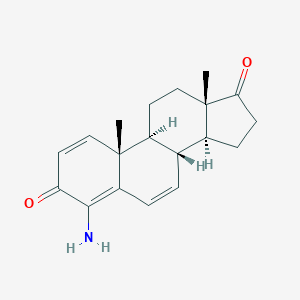

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
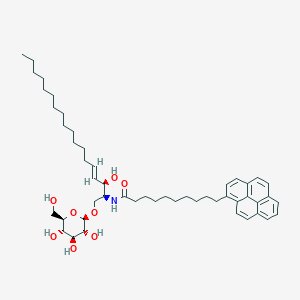
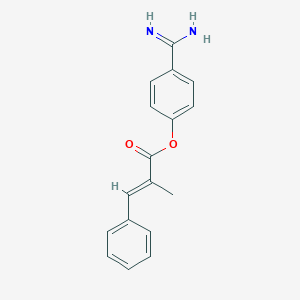
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)


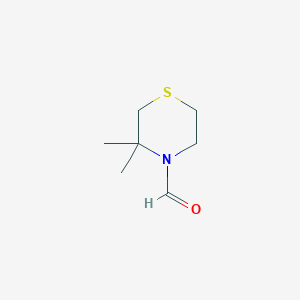
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
